
1,2,3-Tri-tert-butylcyclobuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tri-tert-butylcyclobuta-1,3-diene is a highly substituted cyclobutadiene derivative. Cyclobutadienes are known for their unique structural and electronic properties, making them of significant interest in organic chemistry. The presence of three tert-butyl groups in this compound adds steric bulk, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-tert-butylcyclobuta-1,3-diene typically involves the following steps:
Formation of the Cyclobutadiene Ring: The cyclobutadiene ring can be synthesized through various methods, including the dehalogenation of 1,2,3,4-tetrahalocyclobutanes or the ring-closing metathesis of suitable precursors.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tri-tert-butylcyclobuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the tert-butyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: tert-Butyl chloride (t-BuCl), aluminum chloride (AlCl3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Functionalized cyclobutadiene derivatives
Scientific Research Applications
1,2,3-Tri-tert-butylcyclobuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclobutadienes. Its unique structure allows for the exploration of electronic effects and steric hindrance in chemical reactions.
Biology: While direct biological applications are limited, derivatives of cyclobutadienes have been investigated for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Research into cyclobutadiene derivatives has explored their potential as therapeutic agents, particularly in the development of novel drugs with unique mechanisms of action.
Industry: In the industrial sector, cyclobutadiene derivatives are used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2,3-Tri-tert-butylcyclobuta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the cyclobutadiene ring and tert-butyl groups. The compound can act as a dienophile in Diels-Alder reactions, forming six-membered rings with conjugated dienes. The steric bulk of the tert-butyl groups can influence the reaction pathways and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-tert-butylcyclobutadiene: This compound has an additional tert-butyl group, which further increases steric hindrance and affects its reactivity.
Cyclobutadiene: The parent compound without any substituents, known for its high reactivity and instability.
1,2,3-Tri-methylcyclobutadiene: A similar compound with methyl groups instead of tert-butyl groups, offering a comparison of steric effects.
Uniqueness
1,2,3-Tri-tert-butylcyclobuta-1,3-diene is unique due to the presence of three bulky tert-butyl groups, which provide significant steric hindrance and influence its chemical behavior. This makes it a valuable compound for studying the effects of steric bulk on cyclobutadiene reactivity and stability.
Properties
CAS No. |
51067-53-9 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
1,2,3-tritert-butylcyclobuta-1,3-diene |
InChI |
InChI=1S/C16H28/c1-14(2,3)11-10-12(15(4,5)6)13(11)16(7,8)9/h10H,1-9H3 |
InChI Key |
OPLCGZBUWODHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
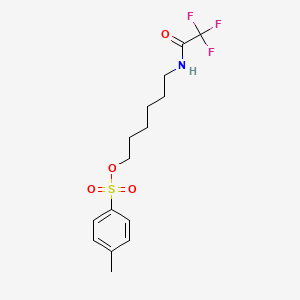
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
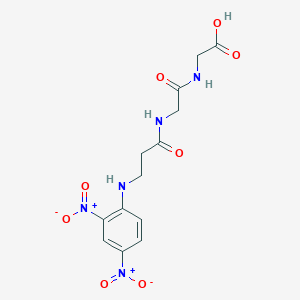
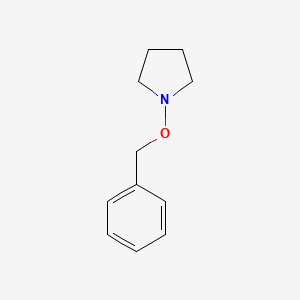
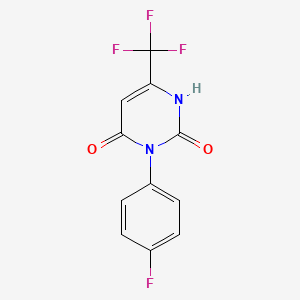
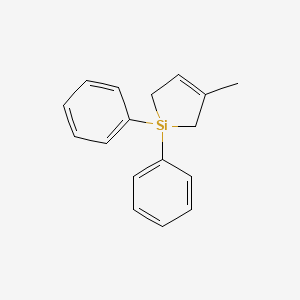
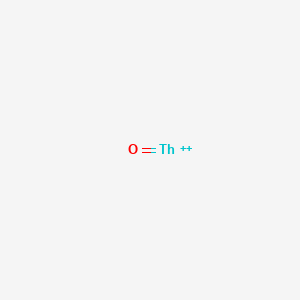
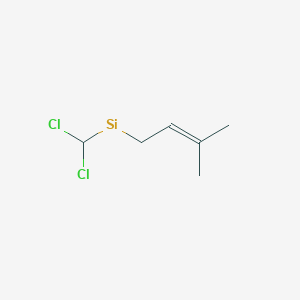


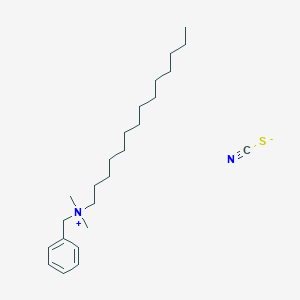
![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
